molecular formula C17H15ClN2O3S2 B1222430 2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

Cat. No. B1222430
M. Wt: 394.9 g/mol
InChI Key: CPNXFPOJIRMLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester is an organic heterobicyclic compound, an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Preparation Methods : Santilli, Kim, and Wanser (1971) developed a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids, which can be related to the synthesis of compounds like the one you're interested in (Santilli, Kim, & Wanser, 1971).
  • Reactions and Synthesis Routes : Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, which are closely related to the structure of the compound , shedding light on potential synthetic pathways and chemical reactions (Kappe & Roschger, 1989).

Pharmacological Applications

  • Dual Inhibitor Potential : Gangjee et al. (2009) synthesized analogues of thieno[2,3-d]pyrimidine as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase, suggesting possible therapeutic applications in antitumor agents (Gangjee et al., 2009).
  • Antimicrobial Properties : Vlasov, Chernykh, and Osolodchenko (2015) developed a method for synthesizing derivatives of thieno[2,3-d]pyrimidine, demonstrating their moderate antimicrobial properties, which could be relevant to the compound in focus (Vlasov, Chernykh, & Osolodchenko, 2015).

Molecular Structure and Conformation

  • Conformational Features : Nagarajaiah and Begum (2014) studied the structural modifications and conformational features of thiazolo[3, 2-a]pyrimidines, which could be informative for understanding the molecular structure of the compound (Nagarajaiah & Begum, 2014).

properties

Product Name

2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

Molecular Formula

C17H15ClN2O3S2

Molecular Weight

394.9 g/mol

IUPAC Name

ethyl 2-[(2-chlorophenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-23-17(22)14-9(2)13-15(21)19-12(20-16(13)25-14)8-24-11-7-5-4-6-10(11)18/h4-7H,3,8H2,1-2H3,(H,19,20,21)

InChI Key

CPNXFPOJIRMLBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSC3=CC=CC=C3Cl)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester
Reactant of Route 6
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2-[[(2-chlorophenyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester

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